molecular formula C26H17F2N3O6 B11292507 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11292507
M. Wt: 505.4 g/mol
InChI Key: KUTRFCIJQNXWCA-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a benzofuro[3,2-d]pyrimidine core, and a difluorophenylacetamide group. Its intricate molecular architecture suggests it may have interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Construction of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Attachment of the difluorophenylacetamide group: This final step may involve amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying enzyme interactions or as a potential therapeutic agent.

    Medicine: Investigated for its potential anticancer or antibacterial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The benzodioxole and benzofuro[3,2-d]pyrimidine moieties could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide may offer unique interactions due to its difluorophenylacetamide group, potentially leading to different biological activities or chemical reactivity.

Properties

Molecular Formula

C26H17F2N3O6

Molecular Weight

505.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C26H17F2N3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32)

InChI Key

KUTRFCIJQNXWCA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)F)F

Origin of Product

United States

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